(E)-4,4,5,5-tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane
Overview
Description
This compound is a boronic ester, specifically a pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions. One notable reaction is the protodeboronation, which is a type of deboronation that involves the removal of a boronate ester .Scientific Research Applications
Synthesis and Molecular Structure
The compound has been synthesized using rhodium-catalyzed hydroboration and characterized by X-ray diffraction, revealing no significant intramolecular or intermolecular interaction with the boron atom. This study provides insights into the molecular structure and potential applications in crystallography and material science (Coombs et al., 2006).
Inhibitory Activity Against Serine Proteases
Derivatives of this compound have been synthesized and demonstrated inhibitory activity against serine proteases, including thrombin. This suggests potential biomedical applications, particularly in the development of therapeutic agents targeting serine proteases (Spencer et al., 2002).
Fluorescence Probes for Hydrogen Peroxide Detection
A series of boronate ester fluorescence probes based on this compound have been synthesized for the detection of hydrogen peroxide. These probes exhibit varied fluorescence responses, indicating potential applications in chemical sensing and biological imaging (Lampard et al., 2018).
Generation of Enol Borates and Addition to Aldehydes
Enol borates derived from this compound have been used to add to aldehydes, leading to syn-aldols. This demonstrates its utility in organic synthesis, particularly in the stereoselective synthesis of alcohols (Hoffmann et al., 1987).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-3-phenylprop-1-enyl]-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)12-8-11-13-9-6-5-7-10-13/h5-10,12H,11H2,1-4H3/b12-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIABKORCFFPVSM-XYOKQWHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571180 | |
Record name | 4,4,5,5-Tetramethyl-2-[(1E)-3-phenylprop-1-en-1-yl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4,4,5,5-tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane | |
CAS RN |
177573-86-3 | |
Record name | 4,4,5,5-Tetramethyl-2-[(1E)-3-phenylprop-1-en-1-yl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.